Product packaging for L-Tyrosine disodium salt(Cat. No.:CAS No. 69847-45-6)

L-Tyrosine disodium salt

Cat. No.: B1418645
CAS No.: 69847-45-6
M. Wt: 225.15 g/mol
InChI Key: ASIYFCYUCMQNGK-JZGIKJSDSA-L
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Description

Significance of L-Tyrosine and its Salt Forms in Biochemical Studies

L-Tyrosine is a crucial amino acid in protein synthesis and various metabolic pathways. caissonlabs.com It functions as a precursor for the synthesis of vital neurotransmitters like dopamine, norepinephrine, and epinephrine (B1671497), which are involved in cellular communication and mood regulation. caissonlabs.comsigmaaldrich.com Furthermore, L-tyrosine is essential for the production of thyroid hormones that regulate metabolism and melanin, the pigment in skin and hair. mpbio.comexamine.com

The phenolic group in L-tyrosine makes it a primary target for phosphorylation and dephosphorylation reactions, which are critical for cell signaling processes such as cell growth and differentiation. caissonlabs.comchemicalbook.comsigmaaldrich.com Due to its poor solubility in water at a neutral pH (0.45 mg/ml), the use of L-tyrosine in its free form can be challenging in many research applications. sigmaaldrich.com This limitation has led to the increased use of its more soluble salt forms, like L-tyrosine disodium (B8443419) salt. sigmaaldrich.comlohmann-minerals.com

Historical Context of L-Tyrosine Disodium Salt in Research Applications

The parent compound, L-tyrosine, was first discovered in 1846 by German chemist Justus von Liebig, who extracted it from casein, a protein found in cheese. sigmaaldrich.com The name "tyrosine" is derived from the Greek word "tyros," meaning cheese. sigmaaldrich.com Over time, as the biochemical importance of L-tyrosine became more apparent, so did the need for a more soluble form for research purposes, particularly in cell culture media. This need drove the development and adoption of this compound.

This salt derivative has become a standard component in many cell culture media formulations, including MEM, DMEM, and RPMI. sigmaaldrich.com It is especially critical in large-scale biopharmaceutical production, such as the manufacturing of monoclonal antibodies using Chinese hamster ovary (CHO) cells, where an insufficient supply of L-tyrosine can lead to reduced productivity and protein variations. sigmaaldrich.comfishersci.dkfishersci.at

Structural Basis for Enhanced Utility of Disodium Salt in Aqueous Research Systems

The primary advantage of this compound lies in its significantly improved solubility in aqueous solutions compared to L-tyrosine. sigmaaldrich.com this compound dihydrate, for instance, has a solubility of 100 mg/ml in water, a stark contrast to the 0.45 mg/ml solubility of L-tyrosine. sigmaaldrich.comlktlabs.com

This enhanced solubility is due to the ionic nature of the salt. The disodium salt form involves the deprotonation of both the carboxylic acid group and the phenolic hydroxyl group of the tyrosine molecule, with sodium ions acting as counter-ions. This ionic character allows the compound to readily dissolve in polar solvents like water. The dihydrate form further indicates the presence of two water molecules per molecule of the salt, which can influence its stability and solubility characteristics. cymitquimica.com This high solubility is crucial for preparing concentrated stock solutions for cell culture media without causing pH shock or introducing unwanted organic solvents. sigmaaldrich.com

Interactive Data Tables

Table 1: Comparison of Physicochemical Properties

Table 2: Specifications of this compound Dihydrate usbio.netmgscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NNa2O3 B1418645 L-Tyrosine disodium salt CAS No. 69847-45-6

Properties

IUPAC Name

disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/q;2*+1/p-2/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIYFCYUCMQNGK-JZGIKJSDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NNa2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890037
Record name L-Tyrosine, sodium salt (1:2)
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Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69847-45-6, 122666-87-9
Record name Tyrosine disodium anhydrous
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Record name L-Tyrosine, sodium salt (1:2)
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Record name L-Tyrosine, sodium salt (1:2)
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Record name Disodium L-tyrosinate
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Record name L-Tyrosine Disodium Salt
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Record name TYROSINE DISODIUM ANHYDROUS
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Synthetic Methodologies and Derivatization Strategies for L Tyrosine Disodium Salt

Chemical Synthesis Pathways of L-Tyrosine Disodium (B8443419) Salt

The primary route for the chemical synthesis of L-Tyrosine disodium salt involves the direct treatment of L-Tyrosine with a sodium base. This process leverages the acidic properties of both the carboxylic acid group and the phenolic hydroxyl group of the L-Tyrosine molecule.

Preparation from L-Tyrosine Precursors

The synthesis of this compound commences with L-Tyrosine as the starting material. L-Tyrosine itself can be produced through various methods, including extraction from protein hydrolysates and enzymatic synthesis. However, advancements in industrial fermentation using engineered microorganisms have become the predominant method for large-scale L-Tyrosine production.

The conversion to the disodium salt is a straightforward acid-base reaction. L-Tyrosine possesses two acidic protons: one on the carboxylic acid group (pKa ~2.2) and another on the phenolic hydroxyl group (pKa ~10.1). The addition of a strong sodium base, typically sodium hydroxide (B78521) (NaOH), in a stoichiometric amount or slight excess, facilitates the deprotonation of both functional groups. The reaction is generally performed in an aqueous medium where L-Tyrosine is initially poorly soluble. As the sodium hydroxide is added, the L-Tyrosine dissolves, indicating the formation of the highly soluble disodium salt.

The resulting product is often this compound dihydrate, which has a significantly higher solubility in water (approximately 100 mg/mL) compared to L-Tyrosine (about 0.45 mg/mL at neutral pH) sigmaaldrich.com. This enhanced solubility is critical for its application in cell culture media and other biopharmaceutical processes where high concentrations of this amino acid are required lohmann-minerals.com.

Salt Formation Mechanisms and Optimization

The mechanism of salt formation is a classic acid-base neutralization. The hydroxide ions (OH⁻) from NaOH abstract the acidic protons from the carboxylic acid and phenolic hydroxyl groups of L-Tyrosine, forming water. The resulting carboxylate and phenoxide anions are then associated with the sodium cations (Na⁺).

Optimization of this process focuses on several key parameters to ensure high purity and yield:

Stoichiometry of Reactants: Precise control of the molar ratio of L-Tyrosine to sodium hydroxide is crucial. Using at least two molar equivalents of NaOH ensures the complete formation of the disodium salt.

pH Control: The pH of the final solution is a critical indicator of complete salt formation. A pH in the alkaline range, typically between 10.5 and 12.0, confirms the deprotonation of both acidic groups thermofisher.com.

Temperature: The reaction is typically carried out at room temperature. While slight heating can increase the rate of dissolution, it is often unnecessary due to the high solubility of the salt.

Purification: After the reaction, the solution may be filtered to remove any insoluble impurities. The final product can be isolated by techniques such as lyophilization (freeze-drying) or precipitation by adding a non-polar solvent, followed by drying.

The quality of the final this compound is assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) to determine purity (typically ≥98%) and spectroscopy to confirm its chemical structure lktlabs.comsigmaaldrich.com.

ParameterOptimized ConditionRationale
Base Sodium Hydroxide (NaOH)Strong base to ensure complete deprotonation.
Solvent WaterReadily available and dissolves the final product well.
Molar Ratio L-Tyrosine : NaOH ≥ 1:2Ensures formation of the disodium salt.
pH 10.5 - 12.0Indicates complete deprotonation of both acidic groups. thermofisher.com
Isolation Lyophilization or PrecipitationEffective methods for obtaining a solid, stable product.

Enzymatic and Microbial Biosynthesis of L-Tyrosine and its Analogues

The biotechnological production of L-Tyrosine and its derivatives has gained significant traction as a more sustainable alternative to chemical synthesis. This involves the use of metabolically engineered microorganisms and isolated enzymes.

Metabolic Engineering Approaches for L-Tyrosine Overproduction in Microbial Hosts

Metabolic engineering of microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, has been extensively explored to enhance the production of L-Tyrosine. The general strategy involves redirecting the flow of carbon from central metabolism towards the shikimate pathway, which is the common pathway for the biosynthesis of aromatic amino acids.

Key metabolic engineering strategies include:

Overexpression of Key Biosynthetic Genes: Increasing the expression of genes encoding enzymes in the L-Tyrosine biosynthetic pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG), shikimate kinase (aroL), and chorismate mutase/prephenate dehydrogenase (tyrA), can significantly boost production lohmann-minerals.comnbinno.comnih.gov.

Alleviation of Feedback Inhibition: The activity of key enzymes in the pathway is often inhibited by the final product, L-Tyrosine. Using feedback-resistant variants of these enzymes, such as AroG and TyrA, is a crucial step in achieving high titers lohmann-minerals.commedchemexpress.com.

Deletion of Competing Pathways: To channel more precursors towards L-Tyrosine, competing metabolic pathways are often blocked. This can involve deleting genes responsible for the synthesis of other aromatic amino acids or byproducts.

Enhancing Precursor Supply: Increasing the availability of the primary precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), by modifying the central carbon metabolism can further improve yields.

Optimization of Fermentation Conditions: Factors such as medium composition, pH, temperature, and aeration are carefully controlled in fed-batch fermentation processes to maximize cell growth and L-Tyrosine production.

Microbial HostKey Genetic ModificationsL-Tyrosine Titer (g/L)Reference
Escherichia coliOverexpression of feedback-resistant aroG and tyrA, aroL, and tyrC from Zymomonas mobilis; knockout of tyrosine transporter tyrP.43.14 lohmann-minerals.comnbinno.comnih.gov
Escherichia coliModular pathway engineering with optimized plasmid copy numbers and promoter strengths.>2 aminoacids-en.com
Corynebacterium glutamicumReduced expression of pheA (prephenate dehydratase) to limit phenylalanine synthesis; utilization of xylose as a carbon source.3.6 researchgate.net

Biocatalytic Synthesis of Tyrosine Derivatives

Isolated enzymes are powerful tools for the synthesis of specific L-Tyrosine derivatives, offering high selectivity and mild reaction conditions. A prominent example is the synthesis of L-3,4-dihydroxyphenylalanine (L-DOPA), a key drug for treating Parkinson's disease, from L-Tyrosine.

Enzymatic Hydroxylation: Tyrosinase is an enzyme that can catalyze the hydroxylation of L-Tyrosine to L-DOPA evonik.com. The biotransformation can be carried out using whole cells of microorganisms that produce tyrosinase, such as Yarrowia lipolytica, or with the purified enzyme. Optimization of reaction parameters like pH, temperature, and substrate concentration is crucial for maximizing the yield of L-DOPA sigmaaldrich.com.

Cascade Reactions: Multi-enzyme cascade reactions have been developed for the efficient synthesis of various L-Tyrosine derivatives. For instance, a one-pot biocascade using an L-lactate oxidase, a catalase, and a tyrosine phenol-lyase has been employed to produce different tyrosine derivatives with high yields and enantiomeric excess researchgate.net.

Tyrosine Phenol-Lyase (TPL): This enzyme can catalyze the synthesis of L-Tyrosine and its derivatives from phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). By using substituted phenols as starting materials, various L-Tyrosine analogues can be produced.

Advanced Derivatization of this compound for Research Applications

The functional groups of L-Tyrosine—the amino group, the carboxylic acid group, and the phenolic hydroxyl group—provide multiple sites for chemical modification. These derivatizations can be applied to this compound to generate molecules with novel properties for various research applications, including drug delivery and biomaterials.

Ester and Amide Formation: The carboxylic acid and amino groups can be readily converted to esters and amides, respectively. These modifications can alter the solubility, lipophilicity, and biological activity of the parent molecule google.comnih.gov.

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key site for derivatization. For example, L-malyl-L-tyrosine, in its disodium salt form, has been synthesized enzymatically for potential applications in cosmetics google.com.

Polymer-Based Derivatives: L-Tyrosine-derived polyphosphates have been explored as nanoparticles for in vivo gene delivery lktlabs.com. The inherent biocompatibility of L-Tyrosine makes its derivatives attractive candidates for creating biodegradable polymers for medical applications.

Bio-orthogonal Cross-Linking: The tyrosine residue can be selectively functionalized for bio-orthogonal cross-linking reactions. For example, tyrosine residues in engineered proteins can be modified with an azide-bearing reagent, which can then react with a bicyclononyne (BCN) functionalized molecule via strain-promoted azide-alkyne cycloaddition (SPAAC) to form hydrogels for 3D cell culture nih.govnih.gov. This strategy allows for the creation of biocompatible and tunable biomaterials.

DerivativeSynthetic StrategyResearch Application
L-malyl-L-tyrosine disodium saltEnzymatic condensation of L-malic acid and L-tyrosine ethyl ester, followed by de-esterification.Water-soluble derivative for potential cosmetic use. google.com
L-tyrosine polyphosphate nanoparticlesPolymerization of L-tyrosine phosphate (B84403) monomers.Gene delivery systems. lktlabs.com
Azide-functionalized tyrosine residuesReaction with an azide-bearing 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).Bio-orthogonal cross-linking to form hydrogels for cell culture. nih.govnih.gov

Synthesis of Phosphorylated Tyrosine Derivatives

The phosphorylation of tyrosine is a critical post-translational modification in cellular signaling pathways, and the synthesis of phosphorylated tyrosine (pY) derivatives is essential for studying these processes. rsc.orgunl.edu Chemical synthesis of pY-containing peptides and analogues can be achieved through several strategies.

One common approach involves the direct incorporation of a protected phosphotyrosine building block during solid-phase peptide synthesis. nih.gov For instance, Nα-(9-fluorenylmethyloxycarbonyl)-O-phospho-L-tyrosine, with an unprotected side chain, has been used to avoid the formation of H-phosphonate byproducts that can occur with other phosphorylation methods. nih.gov

Alternative methods include the phosphorylation of the tyrosine residue after the peptide chain has been assembled or using dialkyl phosphites in a process related to the Todd reaction. rsc.orgnih.gov In this latter method, it is proposed that tyrosine is phosphorylated by a dialkyl halogen phosphate that is generated in situ from a dialkyl phosphite (B83602) and a halogenated compound like tetrabromomethane in the presence of a base. rsc.org

The aminophosphoryl chloride approach has also been utilized in the synthesis of phosphotyrosine derivatives, such as in the creation of STAT3 inhibitors. rsc.org Furthermore, the phosphoramidite (B1245037) approach is another key strategy employed in the synthesis of various phosphotyrosine-containing molecules, including probes for measuring phosphatase activity. rsc.org

Method Description Key Reagents/Building Blocks
Direct Incorporation Incorporation of a pre-phosphorylated and protected tyrosine residue during solid-phase peptide synthesis. nih.govNα-(9-fluorenylmethyloxycarbonyl)-O-phospho-L-tyrosine nih.gov
Post-Assembly Phosphorylation Phosphorylation of the free phenol side chain of tyrosine after the peptide has been synthesized. nih.govPhosphorylating agents (e.g., POCl₃) researchgate.net
Dialkyl Phosphite Method In situ generation of a phosphorylating agent from dialkyl phosphite. rsc.orgDialkyl phosphites, Tetrabromomethane, Base (e.g., NEt₃) rsc.org
Aminophosphoryl Chloride Approach Use of aminophosphoryl chlorides for phosphorylation. rsc.orgClP(O)(NMe₂)₂ rsc.org
Phosphoramidite Approach A versatile method for creating phosphate linkages. rsc.orgPhosphoramidite reagents rsc.org

Fluoroethylation and Radiotracer Synthesis

The synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is of significant interest for its application as a positron emission tomography (PET) tracer for imaging brain tumors. nih.govnih.govmdpi.com The synthesis is typically a two-step procedure involving the ¹⁸F-fluoroethylation of L-tyrosine. nih.govresearchgate.net

One established method begins with the synthesis of [¹⁸F]fluoroethyltosylate from [¹⁸F]fluoride. nih.gov Following a purification step, the [¹⁸F]fluoroethyltosylate is used to alkylate L-tyrosine. nih.gov An alternative approach involves the direct nucleophilic radiofluorination of a protected precursor, O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET), followed by hydrolysis to yield [¹⁸F]FET. researchgate.netmdpi.com While this compound can be used as a precursor, this method has been associated with lower radiochemical yields due to the need for double purification. mdpi.com

The entire synthesis and purification process for [¹⁸F]FET can be accomplished in approximately 50-80 minutes, with radiochemical yields varying based on the specific methodology and automation used. nih.govresearchgate.net Purification of the final product is often achieved using high-performance liquid chromatography (HPLC), although methods based on solid-phase extraction with cartridges have also been developed to simplify the process. nih.govresearchgate.net

Parameter Value/Description
Radiotracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) nih.gov
Precursors L-Tyrosine, this compound, O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET) nih.govresearchgate.netmdpi.com
Key Reaction ¹⁸F-fluoroethylation nih.gov
Synthesis Time ~50-80 minutes nih.govresearchgate.net
Radiochemical Yield ~20-41% (decay corrected) nih.govnih.govresearchgate.net
Purification HPLC or Solid-Phase Extraction (SPE) Cartridges nih.gov

Formation of Complexed Forms and Conjugates

L-Tyrosine's functional groups make it an excellent ligand for forming complexes with various metal ions. ekb.eg These metal complexes are prepared by reacting a metal salt, such as a metal chloride, with tyrosine in an appropriate solvent system. For example, complexes of Cadmium(II), Cobalt(II), and Copper(II) with tyrosine have been synthesized by refluxing the respective metal chloride with tyrosine in an ammonia and distilled water mixture. ekb.eg The resulting complexes precipitate out of the solution and can be isolated by filtration. ekb.eg Spectroscopic studies confirm the coordination between the metal ion and the ligand. ekb.eg The carboxyl group of amino acids can act as a bridging ligand between two metal ions, potentially leading to the formation of dimeric or polymeric structures. mdpi.com

In addition to metal complexes, L-tyrosine is a valuable target for bioconjugation, which is the chemical modification of biomolecules to create more complex structures like antibody-drug conjugates (ADCs). walshmedicalmedia.comresearchgate.net The phenolic side chain of tyrosine offers a site for selective modification. walshmedicalmedia.comnih.gov Enzymatic methods, using enzymes like tyrosinase or horseradish peroxidase, can catalyze the oxidation of tyrosine residues to reactive intermediates that can then be coupled with nucleophiles. walshmedicalmedia.comacs.org This approach allows for site-selective modification under mild conditions. walshmedicalmedia.comacs.org Transition-metal-catalyzed reactions, employing catalysts based on palladium, copper, or ruthenium, have also been developed for the selective functionalization of tyrosine residues. walshmedicalmedia.com Another chemical approach involves the use of hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), which react selectively with tyrosine residues under physiological conditions. nih.gov

Conjugation Strategy Description Key Reagents/Catalysts
Metal Complexation Direct reaction of a metal salt with L-tyrosine to form a coordination complex. ekb.egMetal chlorides (e.g., CdCl₂, CoCl₂, CuCl₂) ekb.eg
Enzymatic Bioconjugation Enzyme-catalyzed oxidation of the tyrosine phenol group to a reactive intermediate, followed by coupling. walshmedicalmedia.comTyrosinase, Horseradish Peroxidase (HRP) walshmedicalmedia.com
Transition-Metal Catalysis Selective functionalization of tyrosine using transition metal catalysts. walshmedicalmedia.comPalladium, Copper, Ruthenium catalysts walshmedicalmedia.com
Hypervalent Iodine Reagents Selective addition reaction between tyrosine and hypervalent iodine reagents. nih.govEthynylbenziodoxolones (EBX) nih.gov

Strategies for Amino Acid Amide and Ester Derivatives

The carboxylic acid and amino groups of L-tyrosine are common sites for derivatization to form esters and amides, respectively. academie-sciences.fr These derivatives are often synthesized as intermediates for more complex molecules or to modify the physicochemical properties of the parent amino acid. academie-sciences.frgoogle.com

Esterification of the carboxylic acid group can be achieved by reacting L-tyrosine with an alcohol in the presence of an acid catalyst or a reagent like thionyl chloride. academie-sciences.frgoogle.com For example, L-tyrosine methyl ester hydrochloride can be prepared by reacting L-tyrosine with methanol (B129727) and thionyl chloride. google.com

Amide bond formation typically involves coupling the amino group of a tyrosine ester with a carboxylic acid, or the carboxylic acid group of tyrosine with an amine. academie-sciences.fr These reactions often require the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3'-dimethyl-aminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond, particularly in peptide synthesis. academie-sciences.frucla.edu The synthesis of N-acyl L-tyrosine derivatives, for instance, involves the condensation of the amino group with a fatty acid. academie-sciences.fr

These fundamental derivatization strategies allow for the creation of a wide array of L-tyrosine-based compounds with diverse structures and functions. proquest.comresearchgate.net

Biochemical Roles and Mechanistic Investigations of L Tyrosine Disodium Salt

Participation in Protein Phosphorylation and Signal Transduction Pathways

The reversible phosphorylation of protein tyrosine residues is a fundamental mechanism in cellular signaling, governing processes from cell growth and differentiation to metabolism and apoptosis. nih.govrsc.org This post-translational modification is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate (B84403) groups, and protein tyrosine phosphatases (PTPs), which remove them. rsc.orgnih.gov Disruptions in this delicate balance are linked to numerous human diseases. rsc.orgnih.gov L-Tyrosine, and its derivatives like L-Tyrosine disodium (B8443419) salt, serve as crucial molecules in the study of these pathways, primarily through their relationship with phosphorylated tyrosine (phosphotyrosine).

In biochemical research, understanding the precise effect of a phosphorylated tyrosine residue can be challenging. To investigate the functional consequences of this modification, scientists often employ "phosphomimetics"—amino acid substitutions designed to imitate the structural and electrostatic properties of a phosphorylated residue, thereby locking a protein in a constitutively active or inactive state. wikipedia.org

While substituting serine or threonine with negatively charged amino acids like aspartic acid or glutamic acid can effectively mimic phosphorylation, creating a convincing mimic for phosphotyrosine is more complex. wikipedia.orgscienceblogs.com However, phosphonate-based compounds and other chemically modified amino acids have been developed as phosphotyrosine analogues. nih.govwikipedia.org These mimics are valuable tools because they are often more stable and less susceptible to enzymatic degradation by phosphatases. nih.govwikipedia.org For example, studies on the calmodulin (CaM) protein involved substituting tyrosine residues with aspartic acid or glutamic acid, with the expectation that the negative charge would reproduce the effects of tyrosine phosphorylation on target enzymes. nih.gov Such studies allow researchers to explore the specific roles of tyrosine phosphorylation in regulating enzyme activity and protein-protein interactions without the dynamic interference of kinases and phosphatases. nih.govnih.gov

Table 1: Examples of Phosphomimetic Strategies for Tyrosine

Mimetic Approach Description Rationale Reference
Amino Acid Substitution Replacing a tyrosine residue with an acidic amino acid like Glutamic Acid (Glu) or Aspartic Acid (Asp). The carboxyl group's negative charge is intended to mimic the negative charge of the phosphate group. nih.gov
Phosphonate (B1237965) Analogues Synthesis of tyrosine derivatives where the phosphate group is replaced by a more stable phosphonate group. These analogues are resistant to cleavage by phosphatases, providing a more stable mimic for structural and functional studies. nih.govwikipedia.org

| Staudinger Ligation | Chemical modification of an incorporated azido-amino acid (e.g., 4-azidophenylalanine) with phosphite (B83602) reagents to create a stable phosphoramide (B1221513) linkage. | This chemical biology tool allows for the site-specific installation of a phosphorylation mimic into a protein. | nih.gov |

The cellular concentration of phosphotyrosine is a direct result of the activities of Protein Tyrosine Kinases (PTKs) and Protein Tyrosine Phosphatases (PTPs). nih.gov PTKs are enzymes that catalyze the transfer of a phosphate group to a tyrosine residue on a substrate protein, a critical step in activating many signal transduction cascades. nih.govmdpi.com There are 90 known tyrosine kinase genes in humans, which fall into two main categories: receptor tyrosine kinases and non-receptor tyrosine kinases. mdpi.com

Conversely, PTPs are enzymes that remove these phosphate groups, thereby terminating or modulating the signal. rsc.orgwikipedia.org These enzymes are key regulatory components in pathways like the MAP kinase pathway and are crucial for controlling cell growth, proliferation, and differentiation. wikipedia.org

Phosphotyrosine and its analogues are central to studying the function and specificity of these enzymes. Synthetic phosphotyrosine-containing peptides and small molecules can serve as substrate mimetics, enabling detailed biophysical characterization and the monitoring of enzyme activity. nih.govrsc.org For instance, phosphotyrosine derivatives are used to develop chemical probes and inhibitors to study specific PTKs and PTPs, which is essential for understanding their roles in disease and for drug design. nih.gov Research has shown that the Syk protein-tyrosine kinase, for example, can phosphorylate the catalytic subunit of Protein Kinase A (PKA) on a specific tyrosine residue (Tyr-330), which in turn inhibits PKA's catalytic activity. purdue.edu This demonstrates a direct interaction where one kinase regulates another through tyrosine phosphorylation.

The phosphorylation of tyrosine is a vital event in the regulation of cellular signaling. sigmaaldrich.comsigmaaldrich.com It creates specific recognition sites for other proteins, particularly those containing Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains. nih.govrsc.org The binding of these domains to phosphotyrosine residues is a critical step in assembling signaling complexes and propagating signals downstream. nih.gov

Involvement in Enzymatic Reactions and Metabolic Cascades

L-Tyrosine disodium salt, a highly soluble form of the amino acid L-tyrosine, plays a significant role in various enzymatic reactions and metabolic pathways. Its ready dissociation in aqueous environments makes the L-tyrosine anion available to participate in crucial biochemical processes, most notably in the synthesis of thyroid hormones.

Substrate Utilization by Thyroid Peroxidase (TPO) in Iodination Reactions

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a cornerstone of metabolic regulation in vertebrates. This process is orchestrated within the thyroid gland and is critically dependent on the enzyme thyroid peroxidase (TPO). TPO facilitates the iodination of tyrosine residues on the protein thyroglobulin. palomahealth.comrupahealth.com Free L-tyrosine can also serve as a substrate for TPO-mediated iodination, leading to the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4. palomahealth.comnih.gov

Characterization of Enzyme Kinetics and Inhibitor Effects

The interaction between L-tyrosine and thyroid peroxidase has been characterized through enzyme kinetics studies. These investigations provide insight into the efficiency of L-tyrosine as a substrate and its potential to modulate TPO activity.

One study investigating the multiple catalytic activities of rat thyroid TPO determined the Michaelis-Menten constants for the conversion of L-Tyrosine to MIT. nih.gov The findings from this research are summarized in the table below.

Substrate ReactionKm (µM)Vmax (pmol/min/mg protein)Kcat (min⁻¹)Kcat/Km (min⁻¹µM⁻¹)
L-Tyr → MIT285.4128.40.1280.00045
Data from in vitro assays using rat thyroid microsomes as the source of TPO. nih.gov

The Km value indicates the substrate concentration at which the reaction rate is half of Vmax, providing a measure of the enzyme's affinity for the substrate. The Vmax represents the maximum rate of the reaction. These kinetic parameters are essential for understanding how fluctuations in L-tyrosine concentrations might impact the rate of thyroid hormone precursor synthesis.

Interestingly, L-tyrosine and other amino acids with aromatic rings can also act as inhibitors of TPO. Research has shown that at a concentration of 50 µM, L-tyrosine can cause partial inhibition of TPO-mediated iodide oxidation. scielo.br Further studies have indicated that this inhibition is competitive, suggesting that free tyrosine can compete with tyrosine residues on thyroglobulin for the active site of the enzyme. scielo.br This dual role of L-tyrosine as both a substrate and a potential competitive inhibitor highlights the complex regulatory mechanisms governing thyroid hormone synthesis.

Contribution to Cellular Metabolism and Energy Homeostasis in Non-Human Models

Studies in non-human models, primarily rodents, have explored the impact of L-tyrosine administration on cellular metabolism, with a particular focus on mitochondrial function and key metabolic enzymes. It is important to note that much of this research has utilized high doses of L-tyrosine to model conditions of tyrosinemia, an inborn error of metabolism, and therefore may not fully represent the physiological effects of this compound under normal conditions.

Effects on Mitochondrial Respiratory Chain Complexes

The mitochondrial respiratory chain is central to cellular energy production through oxidative phosphorylation. Research in young rats has demonstrated that both acute and chronic administration of high doses of L-tyrosine can significantly impact the activity of the mitochondrial respiratory chain complexes in various brain regions and the liver.

In one study, the acute intraperitoneal injection of L-tyrosine (500 mg/kg) in rats resulted in the inhibition of complexes II, II-III, and IV in the posterior cortex and liver. Complex I activity was inhibited in the hippocampus but increased in the striatum. nih.gov Another investigation involving chronic administration of L-tyrosine also reported inhibitory effects on complexes I, II-III, and IV in the striatum. researchgate.net These findings suggest that elevated levels of L-tyrosine can disrupt the normal functioning of the electron transport chain, potentially leading to impaired energy metabolism and increased oxidative stress. nih.govnih.gov

The following table summarizes the observed effects of L-tyrosine administration on mitochondrial respiratory chain complex activities in different brain regions of young rats.

Mitochondrial ComplexBrain RegionEffect of L-Tyrosine Administration
Complex IHippocampusInhibition (Acute) nih.gov
StriatumInhibition (Chronic) researchgate.net, Increase (Acute) nih.gov
Complex IIHippocampus, CortexInhibition (Acute) nih.gov
Complex II-IIIPosterior Cortex, StriatumInhibition (Acute & Chronic) nih.govresearchgate.net
Complex IVPosterior Cortex, StriatumInhibition (Acute & Chronic) nih.govresearchgate.net

Modulation of Key Metabolic Enzyme Activities (e.g., citrate (B86180) synthase)

Citrate synthase is a key pacemaker enzyme in the Krebs cycle, a fundamental pathway in cellular respiration. Studies have shown that L-tyrosine can modulate the activity of citrate synthase, particularly in the brain.

In vitro experiments have demonstrated that L-tyrosine can inhibit citrate synthase activity in the posterior cortex of rats. nih.gov Furthermore, both acute and chronic in vivo administration of high doses of L-tyrosine have been shown to decrease citrate synthase activity in the hippocampus, cerebral cortex, and striatum of rats. nih.govresearchgate.net This inhibition of a critical Krebs cycle enzyme suggests that excessive L-tyrosine levels can directly interfere with central metabolic pathways, potentially contributing to the neurological deficits observed in tyrosinemia. nih.gov

Biotransformation and Degradation Pathways

In a biological system, this compound is expected to readily dissociate, making the L-tyrosine molecule available for metabolic processes. The biotransformation and degradation of L-tyrosine follow well-established pathways that are crucial for amino acid homeostasis and the generation of metabolic intermediates.

The primary pathway for L-tyrosine catabolism in mammals begins with its transamination to p-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase. Subsequently, p-hydroxyphenylpyruvate is converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate dioxygenase. The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase, ultimately yielding fumarate (B1241708) and acetoacetate. These products can then enter the Krebs cycle for energy production or be utilized in other biosynthetic pathways.

Variations of this degradation pathway exist in different organisms, such as bacteria and fungi. In some bacteria, for instance, L-tyrosine can be degraded via intermediates like 2,5-dihydroxyphenylacetate (homoprotocatechuate) to pyruvate (B1213749) and succinate.

The biotransformation of L-tyrosine is not limited to its degradation. It also serves as a precursor for the synthesis of several biologically important molecules, including:

Neurotransmitters: Dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines).

Hormones: The thyroid hormones thyroxine and triiodothyronine. palomahealth.com

Pigments: Melanin, which is responsible for pigmentation in skin and hair.

These biosynthetic pathways underscore the diverse and critical roles of L-tyrosine in physiological processes beyond its function as a protein building block.

Microbial Degradation Pathways (e.g., Homogentisate Central Pathway)

The microbial breakdown of L-Tyrosine is a critical process for carbon and nitrogen cycling in the environment. A primary route for its catabolism in many aerobic organisms is the homogentisate central pathway. nih.govnih.govasm.org This pathway efficiently converts the aromatic amino acid into central metabolism intermediates. nih.gov

In bacteria such as Pseudomonas putida, the degradation of L-Tyrosine begins with its conversion to 4-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase (TyrB). nih.govresearchgate.net Subsequently, 4-hydroxyphenylpyruvate dioxygenase (Hpd) transforms this intermediate into homogentisate (2,5-dihydroxyphenylacetate). nih.govresearchgate.net Homogentisate is the key intermediate that undergoes aromatic ring cleavage. nih.govfrontiersin.org

The central pathway then proceeds with three key enzymatic steps:

Homogentisate 1,2-dioxygenase (HmgA) opens the aromatic ring of homogentisate to produce maleylacetoacetate. nih.govresearchgate.net

Maleylacetoacetate isomerase (HmgC) catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate. nih.govresearchgate.net

Fumarylacetoacetate hydrolase (HmgB/FahA) cleaves fumarylacetoacetate into fumarate and acetoacetate, which can then enter the Krebs cycle. nih.govresearchgate.netfrontiersin.org

This metabolic sequence has been identified in various bacteria, including Bacillus aquimaris, which utilizes this pathway to degrade m-tyrosine, an allelopathic chemical. plos.org

Key Enzymes and Intermediates in the Homogentisate Pathway for L-Tyrosine Degradation
StepSubstrateEnzymeProductOrganism Example
1L-TyrosineTyrosine aminotransferase (TyrB)4-hydroxyphenylpyruvatePseudomonas putida nih.govnih.govresearchgate.net
24-hydroxyphenylpyruvate4-hydroxyphenylpyruvate dioxygenase (Hpd)HomogentisatePseudomonas putida nih.govnih.govresearchgate.net
3HomogentisateHomogentisate 1,2-dioxygenase (HmgA)MaleylacetoacetatePseudomonas putida, Aspergillus fumigatus nih.govresearchgate.netnih.gov
4MaleylacetoacetateMaleylacetoacetate isomerase (HmgC/MaiA)FumarylacetoacetatePseudomonas putida, Aspergillus fumigatus nih.govresearchgate.netfrontiersin.orgresearchgate.net
5FumarylacetoacetateFumarylacetoacetate hydrolase (HmgB/FahA)Fumarate and AcetoacetatePseudomonas putida, Aspergillus fumigatus nih.govresearchgate.netfrontiersin.orgresearchgate.net
This table outlines the sequential enzymatic reactions involved in the microbial degradation of L-Tyrosine via the homogentisate central pathway.

Role in Pyomelanin Formation in Fungi

In many fungi, the L-Tyrosine degradation pathway is directly linked to the production of a soluble, brownish-black pigment called pyomelanin. nih.govnih.gov This pigment is formed through the auto-oxidation and self-polymerization of homogentisate, the central intermediate of the tyrosine catabolic pathway. frontiersin.orgresearchgate.net

The process is particularly well-studied in the opportunistic human pathogen Aspergillus fumigatus. nih.govresearchgate.net When L-Tyrosine is available, the fungus induces the expression of genes involved in its degradation. nih.gov Pyomelanin production occurs when homogentisate accumulates. This accumulation can happen naturally or when the downstream enzyme, homogentisate dioxygenase (HmgA), which is responsible for degrading homogentisate, is deficient or its encoding gene is disrupted. frontiersin.orgnih.gov Deletion of the hmgA gene in A. fumigatus leads to a significant increase in pigment formation. nih.gov Conversely, deleting the hppD gene, which codes for the enzyme that produces homogentisate, abolishes pyomelanin production. nih.gov

Similarly, the parasitic yeast Histoplasma capsulatum produces a pyomelanin-like pigment when its yeast form is cultivated in the presence of L-Tyrosine. nih.gov The production of this pigment is inhibited by sulcotrione, a known inhibitor of 4-hydroxyphenylpyruvate dioxygenase, further confirming the link between the L-Tyrosine degradation pathway and pyomelanin synthesis. nih.gov

Factors Influencing Pyomelanin Production from L-Tyrosine in Fungi
FungusKey Enzyme/IntermediateEffect on PyomelaninObservation
Aspergillus fumigatusHomogentisate (HGA)PrecursorAccumulation of HGA leads to pigment formation. nih.gov
Aspergillus fumigatusHomogentisate dioxygenase (HmgA)Inhibitory (by degradation of HGA)Deletion of the hmgA gene results in increased pyomelanin production. nih.gov
Aspergillus fumigatus4-hydroxyphenylpyruvate dioxygenase (HppD)EssentialDeletion of the hppD gene prevents HGA and subsequent pyomelanin formation. nih.gov
Histoplasma capsulatumL-TyrosineInducerYeast forms produce a soluble black pigment in the presence of L-Tyrosine. nih.gov
This table summarizes the relationship between key components of the L-Tyrosine degradation pathway and pyomelanin synthesis in specific fungi.

Enzymatic Degradation of Tyrosine-based Polymers

L-Tyrosine is a valuable monomer for creating biodegradable polymers, such as polyarylates, polycarbonates, and polyurethanes, for biomedical applications. researchgate.netnih.govnih.gov A key feature of these materials is their susceptibility to enzymatic degradation, which is crucial for their use in applications like tissue engineering and drug delivery. acs.org

The degradation of these polymers is influenced by the specific enzymes present in the physiological environment. For instance, L-Tyrosine-based polyurethanes have been studied for their degradability in the presence of α-chymotrypsin, a proteolytic enzyme. researchgate.net The presence of amino acid-based structures within the polymer backbone enhances their susceptibility to enzymatic action. researchgate.net The degradation mechanism often begins with surface erosion, which is then followed by bulk degradation of the material. researchgate.net

Research on L-Tyrosine-derived polyarylates has also demonstrated their biodegradable nature. nih.gov The rate of hydrolytic degradation, which can be accelerated by enzymes, is influenced by the polymer's structure, such as the number of methylene (B1212753) groups in the backbone, which affects water absorption. nih.gov Similarly, new classes of amphiphilic poly(ester-urethane)s developed from L-Tyrosine have been designed to be enzymatically biodegradable at the intracellular level, allowing for controlled drug release within cancer cells. acs.org

The enzymatic polymerization of tyrosine-based molecules is also a known process, highlighting the dual role of enzymes in both the synthesis and degradation of these polymers. researchgate.net

Emerging Directions and Future Research Avenues for L Tyrosine Disodium Salt

Exploration of Novel Biocatalytic Transformations

The unique chemical structure of L-tyrosine, featuring a phenolic hydroxyl group, an α-amino group, and a carboxyl group, offers multiple sites for enzymatic modification. Researchers are actively exploring novel biocatalytic transformations of L-tyrosine and its disodium (B8443419) salt to produce high-value chemicals.

One of the most significant areas of research is the enzymatic synthesis of L-3,4-dihydroxyphenylalanine (L-DOPA), a primary drug for Parkinson's disease. Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, is a key enzyme in this transformation. It catalyzes the o-hydroxylation of L-tyrosine to L-DOPA. nih.govplos.orgnih.gov However, tyrosinase also oxidizes L-DOPA to dopaquinone, which can lead to the formation of melanin and cause enzyme inactivation. plos.org To overcome this, strategies such as the addition of reducing agents like ascorbic acid are employed to reduce dopaquinone back to L-DOPA. plos.org Recent research has also focused on developing biomimetic systems inspired by tyrosine hydroxylase to achieve high reactivity, efficiency, and specificity in L-DOPA production from tyrosine. nih.govresearchgate.net

Another important biocatalytic conversion is the deamination of L-tyrosine to p-coumaric acid, a precursor for flavonoids and other valuable natural products. This reaction is catalyzed by tyrosine ammonia-lyase (TAL). researchgate.netnih.gov Researchers have been exploring novel TALs from various microbial sources to find enzymes with high activity and stability for industrial applications. nih.gov

Furthermore, enzymes like tyrosine aminotransferase (TAT) are being investigated for their role in L-tyrosine metabolism. TAT catalyzes the conversion of tyrosine to 4-hydroxyphenylpyruvate, a key step in tyrosine degradation. wikipedia.orgyoutube.comnih.gov Understanding and harnessing the activity of such enzymes can open up new avenues for producing various aromatic compounds.

EnzymeTransformationProductSignificance
Tyrosinaseo-hydroxylationL-DOPATreatment for Parkinson's disease nih.govnih.govnih.gov
Tyrosine Ammonia-Lyase (TAL)Deaminationp-Coumaric AcidPrecursor for flavonoids and other natural products researchgate.netnih.gov
Tyrosine Aminotransferase (TAT)Transamination4-HydroxyphenylpyruvateIntermediate in tyrosine catabolism and biosynthesis of other compounds wikipedia.orgyoutube.comnih.gov

Advanced Spectroscopic Probes for Real-Time Biochemical Monitoring

The development of advanced analytical techniques is crucial for monitoring the dynamics of biochemical reactions involving L-tyrosine disodium salt in real-time. Spectroscopic probes offer a non-invasive way to track substrate consumption, product formation, and enzyme activity.

Fluorescence spectroscopy, in particular, has shown great promise. Researchers have designed and synthesized novel fluorescent molecular probes derived from L-tyrosine. rsc.orgresearchgate.netnih.gov These probes can act as sensors for various analytes and physical parameters. For instance, single-molecular probes have been developed that can act as solvent-mediated differential fluorescent sensors for iodide and fluoride, as well as reversible chromogenic pH indicators. rsc.orgresearchgate.net Another approach involves using the fluorescence enhancement of an ion-pair between tyrosine and a neutral red dye as a photo-probe for the quantitative assessment of tyrosine concentration. researchgate.net

These advancements in fluorescent probes could be adapted for real-time monitoring of enzymatic reactions where this compound is a substrate. By linking the fluorescence signal to the concentration of L-tyrosine or its derivatives, it would be possible to continuously track the progress of the reaction, enabling better process control and optimization.

Spectroscopic Probe TypePrincipleApplicationPotential for this compound
L-Tyrosine-Derived Fluorescent Probes Changes in fluorescence intensity or wavelength in response to specific analytes or pH.Detection of halides (iodide, fluoride) and pH changes. rsc.orgresearchgate.netReal-time monitoring of reaction conditions and specific ion concentrations during biocatalysis.
Ion-Pair Fluorescent Photo-Probes Enhancement of fluorescence upon forming an ion-pair with tyrosine.Quantitative determination of tyrosine concentration in various samples. researchgate.netIn-situ, real-time measurement of this compound concentration in bioreactors.

Development of Engineered Biological Systems for L-Tyrosine Derivative Production

Metabolic engineering and synthetic biology have revolutionized the production of valuable chemicals from renewable resources. Microbial cell factories, such as Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida, are being extensively engineered to overproduce L-tyrosine and its derivatives. kaist.ac.krnih.govnih.govnih.gov

In E. coli, strategies to enhance L-tyrosine production include the overexpression of feedback-resistant versions of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA). kaist.ac.krnih.gov Knocking out the transcriptional regulator tyrR and the L-tyrosine-specific transporter tyrP have also been shown to improve production yields. kaist.ac.krnih.govuq.edu.au By co-overexpressing a combination of genes, including a feedback-insensitive cyclohexadienyl dehydrogenase (tyrC) from Zymomonas mobilis, researchers have achieved significant titers of L-tyrosine. kaist.ac.krnih.govnih.gov

Corynebacterium glutamicum is another important industrial microorganism used for amino acid production due to its high tolerance to aromatic compounds. nih.gov Metabolic engineering efforts in C. glutamicum have focused on channeling carbon flux towards the shikimate pathway, the central pathway for aromatic amino acid biosynthesis. nih.govresearchgate.net

Pseudomonas putida is emerging as a robust chassis for the production of various aromatic compounds due to its versatile metabolism. researchgate.netdtu.dk Engineered strains of P. putida expressing tyrosine ammonia-lyase (TAL) have been successfully used for the bioconversion of L-tyrosine to p-coumaric acid. nih.govnih.govresearchgate.net

Engineered MicroorganismKey Genetic ModificationsTarget ProductReported Titer/Yield
Escherichia coli Overexpression of feedback-resistant aroG and tyrA; knockout of tyrR and tyrP; overexpression of tyrC. kaist.ac.krnih.govuq.edu.auL-Tyrosine43.14 g/L kaist.ac.kruq.edu.au
Escherichia coli Expression of chorismate mutase domain and cyclohexadienyl dehydrogenase from Zymomonas mobilis. nih.govL-Tyrosine3 g/L with a yield of 66 mg/g of glucose nih.gov
Pseudomonas putida Heterologous expression of tyrosine ammonia-lyase (TAL) from Rhodobacter sphaeroides. nih.govnih.govresearchgate.netp-Coumaric Acid1381 mg/L nih.govnih.govresearchgate.net

Systems Biology Approaches to Map this compound Interactions within Complex Biological Networks

Systems biology provides a holistic approach to understanding the complex interplay of genes, proteins, and metabolites within a biological system. By integrating high-throughput "omics" data (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of cellular metabolism.

For L-tyrosine and its disodium salt, systems biology can be employed to map its interactions within the intricate network of metabolic pathways. The aromatic amino acid biosynthesis pathway, which produces tyrosine, phenylalanine, and tryptophan, is a highly regulated and energy-intensive process. nih.gov Flux balance analysis (FBA), a computational method, can be used to predict metabolic fluxes through this pathway and identify potential bottlenecks for overproduction of L-tyrosine. nih.gov

Metabolomics studies can provide a snapshot of the intracellular and extracellular concentrations of L-tyrosine and its downstream metabolites, offering insights into how the cell responds to genetic modifications or changes in environmental conditions. nih.govnih.gov For example, metabolomic analysis has been used to investigate the bioavailability of tyrosine and the metabolism of tryptophan in certain metabolic disorders. nih.gov

Furthermore, integrating phosphoproteomics with metabolomics can reveal how signaling pathways, which often involve tyrosine phosphorylation, regulate metabolic enzyme activity and, consequently, the flux through pathways involving L-tyrosine. pnas.org By understanding these complex regulatory networks, researchers can devise more effective strategies for engineering microorganisms for the efficient production of L-tyrosine derivatives.

Systems Biology ApproachData TypeApplication to this compound
Flux Balance Analysis (FBA) Genome-scale metabolic modelsPredicting metabolic fluxes in the aromatic amino acid pathway to identify engineering targets for enhanced L-tyrosine production. nih.gov
Metabolomics Mass spectrometry, NMRQuantifying intracellular and extracellular levels of L-tyrosine and its derivatives to understand metabolic responses. nih.govnih.gov
Proteomics/Phosphoproteomics Mass spectrometryIdentifying and quantifying proteins and phosphorylation events related to L-tyrosine metabolism to understand regulatory mechanisms. pnas.org
Integrative Omics Combination of genomics, transcriptomics, proteomics, and metabolomicsBuilding comprehensive models of L-tyrosine metabolism to guide rational strain design and process optimization.

Q & A

Q. How should researchers prepare stable stock solutions of L-Tyrosine disodium salt, considering its solubility limitations?

this compound dihydrate has significantly higher solubility (100 mg/mL) compared to free L-Tyrosine (0.45 mg/mL at neutral pH) . To prepare stock solutions:

  • Dissolve in water at neutral pH without requiring extreme pH adjustments (unlike free L-Tyrosine).
  • For cell culture applications, verify osmolality adjustments if used at high concentrations (e.g., 29 mg/L in RPMI-1640 medium) .
  • If pH-sensitive experiments require alternatives, consider tyrosine-containing dipeptides (e.g., glycyl-L-tyrosine) to avoid introducing sodium ions or pH shifts .

Q. What molecular characteristics of this compound are critical for experimental reproducibility?

Key properties include:

  • Molecular formula : C₉H₉NNa₂O₃·xH₂O (anhydrous molecular weight: 225.15 g/mol; dihydrate: 261.19 g/mol) .
  • CAS numbers : 69847-45-6 (anhydrous) and 122666-87-9 (dihydrate), which clarify hydration state and batch-specific data .
  • Storage : Refrigerate (2–8°C) for long-term stability, though some studies permit storage below 30°C for short-term use . Always confirm hydration state for molarity calculations.

Q. How is this compound integrated into cell culture media formulations, and what are its roles?

In media like DMEM and RPMI-1640, it is added at 103.79 mg/L and 29 mg/L, respectively, to support protein synthesis and cellular metabolism . Methodological considerations include:

  • Balancing sodium ion contributions to maintain osmolality (e.g., 4500 mg/L glucose in DMEM offsets salt concentrations) .
  • Validating pH stability post-supplementation, as sodium salts can alter medium alkalinity .

Q. What purity standards are recommended for this compound in cell culture studies?

Use ≥98% purity (BC Grade) for reproducibility, as impurities may introduce cytotoxicity . For trace-sensitive applications (e.g., metabolomics):

  • Select "cell culture tested" grades to confirm endotoxin-free status .
  • Cross-validate purity via HPLC or certificates of analysis (COA) from suppliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility values for this compound?

Discrepancies often arise from hydration state (anhydrous vs. dihydrate) or pH variations . To address this:

  • Standardize dissolution protocols using ultrapure water (18.2 MΩ·cm resistivity).
  • Report hydration state and pH in methods (e.g., dihydrate solubility: 100 mg/mL at pH 7.4) .
  • Compare data against peer studies using identical CAS numbers to avoid formulation errors .

Q. What experimental strategies minimize pH fluctuations when using this compound in alkaline-sensitive assays?

  • Replace with phosphorylated derivatives (e.g., Phospho-Tyrosine Disodium Salt), which eliminate the need for alkaline feeds while maintaining solubility .
  • Pre-equilibrate media to physiological pH after salt addition, monitoring with real-time pH sensors .
  • Use dipeptide analogs (e.g., glycyl-L-tyrosine) in pH-critical studies .

Q. How does the hydration state of this compound impact experimental outcomes in quantitative assays?

  • Anhydrous (225.15 g/mol) and dihydrate (261.19 g/mol) forms affect molarity calculations. For example, 100 mg of dihydrate equals 0.383 mmol, while anhydrous equals 0.444 mmol .
  • Always specify hydration state in reagent tables to ensure reproducibility.
  • Conduct thermogravimetric analysis (TGA) to verify hydration levels if supplier data are unclear .

Q. What methodologies address variability in cell growth responses to this compound supplementation?

  • Perform dose-response assays (e.g., 10–100 mg/L) in representative cell lines (e.g., CHO-K1 or HEK293) to identify optimal concentrations .
  • Monitor sodium ion accumulation using ion-selective electrodes, especially in prolonged cultures .
  • Compare growth rates against tyrosine-free media controls to isolate salt-specific effects .

Q. How should researchers handle discrepancies in molecular weight data across chemical databases?

  • Cross-reference CAS numbers and hydration states (e.g., CAS 69847-45-6 for anhydrous vs. 122666-87-9 for dihydrate) .
  • Validate supplier-provided data with independent techniques like mass spectrometry .
  • Report both empirical and calculated molecular weights in supplementary materials to aid replication .

Q. What are the best practices for designing studies investigating this compound’s role in neurotransmitter synthesis?

  • Use LC-MS/MS to quantify tyrosine-derived neurotransmitters (e.g., dopamine) in neuronal cell models .
  • Control for sodium ion interference by comparing disodium salt with equimolar NaCl controls .
  • Incorporate isotopic labeling (e.g., ¹³C-L-Tyrosine) to trace metabolic flux in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.